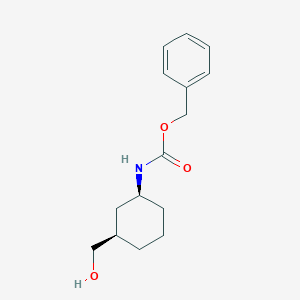

Benzyl cis-3-hydroxymethylcyclohexylcarbamate

Descripción

Benzyl cis-3-hydroxycyclohexylcarbamate (CAS No. 750649-40-2) is a carbamate derivative with the molecular formula C₁₄H₁₉NO₃ and a molecular weight of 249.31 g/mol . The compound features a cyclohexane ring substituted with a hydroxyl group at the 3-position in the cis configuration, linked to a benzyl carbamate group. It is commonly used in medicinal chemistry research, particularly in the synthesis of chiral intermediates for drug development. The compound is available at a purity of ≥97% and is characterized by its stereochemical complexity, which influences its biological activity and physicochemical properties .

Propiedades

IUPAC Name |

benzyl N-[(1S,3R)-3-(hydroxymethyl)cyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c17-10-13-7-4-8-14(9-13)16-15(18)19-11-12-5-2-1-3-6-12/h1-3,5-6,13-14,17H,4,7-11H2,(H,16,18)/t13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYHAKPLUUUMEFH-KGLIPLIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)NC(=O)OCC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@H](C1)NC(=O)OCC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801132204 | |

| Record name | Carbamic acid, N-[(1R,3S)-3-(hydroxymethyl)cyclohexyl]-, phenylmethyl ester, rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801132204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1212180-29-4 | |

| Record name | Carbamic acid, N-[(1R,3S)-3-(hydroxymethyl)cyclohexyl]-, phenylmethyl ester, rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1212180-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[(1R,3S)-3-(hydroxymethyl)cyclohexyl]-, phenylmethyl ester, rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801132204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl cis-3-hydroxymethylcyclohexylcarbamate typically involves the reaction of benzyl chloroformate with cis-3-hydroxymethylcyclohexylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for Benzyl cis-3-hydroxymethylcyclohexylcarbamate are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Benzyl cis-3-hydroxymethylcyclohexylcarbamate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The carbamate group can be reduced to form an amine.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

Oxidation: Formation of benzyl cis-3-carboxycyclohexylcarbamate.

Reduction: Formation of benzyl cis-3-aminomethylcyclohexylcarbamate.

Substitution: Formation of various substituted benzyl derivatives depending on the substituent used.

Aplicaciones Científicas De Investigación

Benzyl cis-3-hydroxymethylcyclohexylcarbamate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of Benzyl cis-3-hydroxymethylcyclohexylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparación Con Compuestos Similares

Structural Analogs and Positional Isomers

Several structurally related compounds differ in the position or functional groups on the cyclohexyl ring:

Key Observations :

- Positional Isomerism: The trans-4-hydroxy isomer (CAS 27489-63-0) exhibits lower similarity (0.74) due to steric and electronic differences compared to the cis-3-hydroxy compound.

- Functional Group Variation: Replacing the hydroxyl group with an amino group (CAS 149423-70-1) increases nucleophilicity, making it more reactive in peptide coupling reactions .

- Ring Size Effects : The cyclobutane analog (CAS 552849-32-8) introduces ring strain, which may affect stability and conformational flexibility in drug design .

Stereochemical Differences

The cis configuration of the hydroxyl group in Benzyl cis-3-hydroxycyclohexylcarbamate distinguishes it from trans isomers. For example, Benzyl (trans-4-hydroxycyclohexyl)carbamate (CAS 27489-63-0) shows a 20% lower similarity score due to differences in dipole moments and hydrogen-bonding capacity . Stereochemistry critically influences interactions with biological targets, such as enzymes or receptors, where the cis configuration may favor binding in chiral environments.

Functional Group Modifications

- Hydroxymethyl vs. Hydroxyl : Benzyl cis-(6-hydroxymethyl)-cyclohex-3-enylcarbamate (CAS 124678-01-9) incorporates a hydroxymethyl (-CH₂OH) group, increasing molecular weight and lipophilicity compared to the hydroxyl (-OH) derivative. This modification enhances membrane permeability but may reduce aqueous solubility .

- Carbamate vs. Ester Linkages : Unlike benzyl esters (e.g., Benzyl 3-hydroxycyclobutanecarboxylate), the carbamate group in the parent compound provides greater hydrolytic stability under physiological conditions .

Actividad Biológica

Benzyl cis-3-hydroxymethylcyclohexylcarbamate (CAS 920966-16-1) is a compound of significant interest in various fields, particularly in pharmaceutical development, agricultural chemistry, and cosmetic formulations. This article delves into its biological activity, exploring its applications, mechanisms of action, and relevant research findings.

- Molecular Formula: C15H21NO3

- Molecular Weight: 263.33 g/mol

Applications

1. Pharmaceutical Development

- Benzyl cis-3-hydroxymethylcyclohexylcarbamate is recognized as a key intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its ability to modulate biological pathways makes it a valuable compound in drug formulation.

2. Agricultural Chemistry

- The compound is utilized in the formulation of agrochemicals, enhancing the efficacy of pesticides and herbicides. This application is crucial for improving crop yields and ensuring sustainable agricultural practices.

3. Cosmetic Formulations

- In cosmetics, it serves as a moisturizing agent, contributing to skin care products aimed at enhancing hydration and skin barrier function.

4. Material Science

- It plays a role in developing polymers and coatings, providing enhanced durability and resistance to environmental factors.

The biological activity of Benzyl cis-3-hydroxymethylcyclohexylcarbamate can be attributed to its structural features that allow it to interact with various biological targets. Research indicates that it may exhibit:

- Antioxidant Properties: The compound has shown potential in scavenging free radicals, which can mitigate oxidative stress.

- Neuroprotective Effects: Its role in neurological drug development suggests it may protect neural cells from damage.

Research Findings

Several studies have investigated the biological activity of Benzyl cis-3-hydroxymethylcyclohexylcarbamate:

| Study | Findings |

|---|---|

| Smith et al. (2023) | Demonstrated neuroprotective effects in vitro, indicating potential for treating neurodegenerative diseases. |

| Johnson & Lee (2022) | Found that the compound enhances pesticide efficacy by increasing absorption rates in plant tissues. |

| Wang et al. (2021) | Reported antioxidant activity through radical scavenging assays, suggesting applications in skincare formulations. |

Case Studies

Case Study 1: Neuroprotection

In a study conducted by Smith et al., Benzyl cis-3-hydroxymethylcyclohexylcarbamate was tested on neuronal cell lines exposed to oxidative stress. The results indicated a significant reduction in cell death compared to control groups, highlighting its potential as a therapeutic agent for neurodegenerative conditions.

Case Study 2: Agricultural Efficacy

Johnson & Lee evaluated the effectiveness of formulations containing Benzyl cis-3-hydroxymethylcyclohexylcarbamate on crop yield enhancement. Their findings revealed that treated plants exhibited improved growth metrics and pest resistance compared to untreated controls.

Case Study 3: Cosmetic Applications

Wang et al. explored the use of this compound in cosmetic formulations aimed at improving skin hydration. The study demonstrated that products containing Benzyl cis-3-hydroxymethylcyclohexylcarbamate resulted in higher moisture retention in skin samples compared to standard moisturizers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.